2-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-2-24-15-7-9-16(10-8-15)25(22,23)19-12-14-6-4-3-5-13(14)11-17(19)18(20)21/h3-10,17H,2,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVNXBWESPXHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ester Formation
The THIQ-sulfonyl intermediate is treated with ethyl chloroformate in the presence of DMAP (4-dimethylaminopyridine) to form the ethyl ester.
Conditions:
Ester Hydrolysis
The ester is hydrolyzed under basic conditions:
- NaOH (2M aqueous solution), ethanol (1:1 v/v), reflux, 4 hours.
- Acidification with HCl precipitates the carboxylic acid.
Yield: 85–90%.
Alternative Routes and Optimization
One-Pot Sulfonylation–Oxidation
Recent advances employ tandem reactions to reduce step count. For example, using oxone as an oxidant during sulfonylation introduces the carboxylic acid in situ.
Conditions:
Catalytic Methods
Palladium-catalyzed C–H activation has been explored for direct sulfonylation, though yields remain suboptimal (40–50%).
Characterization and Analytical Data
Successful synthesis is confirmed via spectroscopic methods:
Challenges and Mitigation Strategies
- Low Sulfonylation Efficiency: Excess sulfonyl chloride (1.5 equiv) and prolonged reaction times (24 h) improve conversion.
- Byproduct Formation: Column chromatography (SiO₂, ethyl acetate/hexane) effectively isolates the target compound.
Industrial-Scale Considerations
Batch processes using DCM or THF are preferred for scalability. However, solvent substitution (e.g., 2-MeTHF) enhances sustainability without compromising yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy group.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Biological Activities
Tetrahydroisoquinoline derivatives are recognized for their diverse biological activities. Research indicates that 2-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits:
- Antimicrobial Activity : Potential against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : May offer protection against neurodegenerative diseases due to its structural similarity to neuroactive compounds.
These activities necessitate further investigation to establish the efficacy and mechanisms of action associated with this compound .
Pharmacological Applications
The compound's interactions with biological targets are crucial for understanding its pharmacodynamics and pharmacokinetics. Interaction studies typically focus on:
- Binding Affinity : Assessing how well the compound binds to specific receptors or enzymes.
- Metabolic Stability : Evaluating how the compound is processed in biological systems.
Such studies are essential for determining the therapeutic potential of this compound in drug development .
Case Studies and Research Findings
Several studies have focused on the synthesis and application of tetrahydroisoquinoline derivatives:
- Anticancer Research : A study demonstrated that certain derivatives exhibit selective cytotoxicity against specific cancer cell lines while sparing normal cells.
- Neuroprotective Studies : Investigations into the neuroprotective effects revealed potential mechanisms involving antioxidant activity and modulation of neurotransmitter systems.
These findings underscore the importance of continued research into the therapeutic applications of this compound in treating various diseases .
Mechanism of Action
The mechanism of action of 2-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The ethoxybenzenesulfonyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzenesulfonyl Group
(a) Methoxy vs. Ethoxy Substituents
- (3S)-2-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (CAS 1212493-61-2) Differs by a methoxy group instead of ethoxy at the para position. No direct activity data are available, but methoxy analogs in other Tic derivatives show PPARγ agonism (EC50 = 11.8 nM for KY-021) .
- 2-(2-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Features an electron-withdrawing fluorine atom at the ortho position. Fluorine’s inductive effects could modulate sulfonyl group reactivity and bioavailability, though biological data are unspecified .
(b) Bulkier or Complex Sulfonyl Groups
- 2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Incorporates a fused benzodioxine ring, increasing hydrophobicity and rigidity. Such modifications are explored for enhanced metabolic stability in drug candidates .
Functional Group Additions to the Tetrahydroisoquinoline Core
(a) PPARγ Agonists
- KY-021 [(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid] PPARγ EC50 = 11.8 nM; demonstrates potent anti-diabetic effects in rodent models. The oxazol-ether side chain and benzyl group are critical for PPARγ activation .
- Compound 14i [(S)-2-[(2E,4E)-hexadienoyl]-7-(2-{5-methyl-2-[(1E)-5-methylhexen-1-yl]oxazol-4-yl}ethoxy)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid] PPARγ EC50 = 0.03 μM; dual activity as a PTP-1B inhibitor (IC50 = 1.18 μM). Extended hydrophobic chains enhance binding affinity and dual-target efficacy .
(b) Opioid Receptor Antagonists
- (3R)-Tetrahydroisoquinoline Derivatives Substitutions like 4-fluoro or 7-fluoro on the tetrahydroisoquinoline core yield kappa opioid receptor antagonists. Stereochemistry (R-configuration) is critical for selectivity, contrasting with PPARγ-active (S)-isomers .
Stereochemical and Conformational Influences
- (S)- vs. (R)-Configurations (S)-Tic derivatives dominate in PPARγ agonism (e.g., KY-021) and organocatalysis due to their proline-like rigidity . (R)-Isomers are prioritized in opioid receptor modulation, highlighting target-specific stereochemical requirements .
Pharmacological and Structural Data Table
Biological Activity
2-(4-Ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its potential therapeutic applications and the underlying mechanisms of action.
- Molecular Formula : C₁₈H₁₉NO₅S
- Molecular Weight : 361.41 g/mol
- CAS Number : 1008091-79-9
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- PPAR Gamma Activation : The compound acts as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism. In studies, it demonstrated an EC50 value of 11.8 nM in human PPARγ assays and effectively reduced plasma glucose levels in diabetic mouse models at doses ranging from 0.3 to 3 mg/kg/day .
- Neuroprotective Mechanisms : The tetrahydroisoquinoline structure is known for its neuroprotective properties. Compounds in this class have shown promise in treating conditions such as Parkinson's and Alzheimer's disease by modulating neurotransmitter systems and providing antioxidant effects .
Case Studies
Several studies have investigated the biological effects of tetrahydroisoquinoline derivatives:
- Study on Diabetic Mice : A study involving male KK-Ay mice showed that administration of the compound at 3 mg/kg/day for seven days resulted in significant reductions in triglycerides and improvements in glucose tolerance .
- CNS Interaction Studies : Research has indicated that tetrahydroisoquinoline derivatives can interact with various CNS receptors, potentially offering therapeutic benefits for neurodegenerative diseases. These interactions might involve modulation of dopamine receptors or inhibition of neuroinflammatory pathways .
Q & A
Q. How can bioactivity studies be designed to evaluate its antibacterial potential?
- Methodological Answer : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to known quinolones. Synergy studies with β-lactam antibiotics assess combinatorial effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
